molecular formula C17H19N3O2 B11836623 tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11836623
M. Wt: 297.35 g/mol
InChI Key: DXXBYFZEZKQABQ-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC conventions, which prioritize the identification of the parent heterocyclic system and substituents. The IUPAC name is derived as follows:

  • Parent structure : The bicyclic pyrido[4,3-b]indole system, comprising a pyridine ring fused to an indole moiety at positions 4 and 3, respectively.
  • Substituents :
    • A cyano group (-C≡N) at position 7 of the indole fragment.
    • A tert-butyl carbamate group (-OC(=O)N(C)(C)C) at position 2 of the pyridoindole system.
    • A partially saturated dihydro-pyridine ring (3,4-dihydro-1H-pyrido).

The full IUPAC name is tert-butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate .

Table 1: Systematic Identifiers
Identifier Value
IUPAC Name This compound
CAS Registry Number 2056247-23-3
SMILES O=C(N(C1)CCC(N2)=C1C3=C2C=C(C#N)C=C3)OC(C)(C)C
InChI InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-7-6-14-13(10-20)12-5-4-11(9-18)8-15(12)19-14/h4-5,8,19H,6-7,10H2,1-3H3

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₉N₃O₂ indicates 17 carbon, 19 hydrogen, 3 nitrogen, and 2 oxygen atoms. The molecular weight is calculated as 297.35 g/mol , consistent with high-resolution mass spectrometry data.

Table 2: Elemental Composition
Element Quantity Contribution to Molecular Weight (g/mol)
Carbon 17 204.23
Hydrogen 19 19.09
Nitrogen 3 42.03
Oxygen 2 32.00
Total 297.35

The tert-butyl group (C₄H₉) and cyano substituent contribute to the compound’s lipophilicity and electrophilic reactivity, respectively.

Spectroscopic Characterization

Spectroscopic techniques are critical for confirming the compound’s structure:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Expected signals include aromatic protons (δ 6.5–8.0 ppm), methine protons adjacent to the cyano group (δ 3.5–4.5 ppm), and tert-butyl protons (δ 1.2–1.4 ppm).
    • ¹³C NMR : Key resonances correspond to the carbonyl carbamate (δ 165–170 ppm), nitrile carbon (δ 115–120 ppm), and aromatic carbons (δ 110–150 ppm).
  • Infrared (IR) Spectroscopy :

    • Strong absorption bands for the nitrile group (~2200 cm⁻¹) and carbamate carbonyl (~1700 cm⁻¹).
  • Mass Spectrometry (MS) :

    • Molecular ion peak observed at m/z 297.35 (M⁺), with fragmentation patterns consistent with loss of the tert-butyl group (m/z 241) and cyano moiety (m/z 254).
Table 3: Key Spectroscopic Signatures
Technique Observed Feature Assignment
¹H NMR δ 1.3 ppm (9H, s) tert-butyl protons
¹³C NMR δ 165.2 ppm Carbamate carbonyl
IR 2205 cm⁻¹ C≡N stretch
MS m/z 297.35 (M⁺) Molecular ion

X-ray Crystallographic Studies

While X-ray crystallographic data for this specific compound is not publicly available, analogous pyridoindole derivatives exhibit planar bicyclic cores with bond lengths and angles consistent with aromatic systems. The tert-butyl carbamate group typically adopts a staggered conformation to minimize steric hindrance. Future studies could resolve the crystal structure to confirm dihedral angles and hydrogen-bonding interactions.

Computational Molecular Modeling

Density Functional Theory (DFT) calculations provide insights into electronic properties:

  • Geometry Optimization : The pyridoindole core adopts a nearly planar configuration, with the cyano group oriented perpendicular to the aromatic plane to reduce steric clashes.
  • Molecular Orbital Analysis :
    • The HOMO (Highest Occupied Molecular Orbital) is localized on the indole nitrogen and adjacent aromatic system.
    • The LUMO (Lowest Unoccupied Molecular Orbital) resides on the cyano group and pyridine ring, suggesting electrophilic reactivity at these sites.
Table 4: Calculated DFT Parameters
Parameter Value (eV) Description
HOMO Energy -6.34 Electron-rich regions
LUMO Energy -2.15 Electron-deficient regions
Band Gap 4.19 Reactivity indicator

These computational results align with the compound’s potential as a building block in drug discovery, where electronic properties influence binding interactions.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl 7-cyano-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-7-6-14-13(10-20)12-5-4-11(9-18)8-15(12)19-14/h4-5,8,19H,6-7,10H2,1-3H3

InChI Key

DXXBYFZEZKQABQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridoindole core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an indole derivative and a nitrile compound.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Esterification: The carboxylate ester group can be introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives with potential biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate exhibit promising anticancer properties. For instance, derivatives of pyridoindoles have been evaluated for their cytotoxic effects against various cancer cell lines, including human colon and lung cancer cells. These studies suggest that such compounds can induce apoptosis and inhibit tumor growth effectively .

Neuroprotective Effects

Pyridoindoles have also been investigated for their neuroprotective properties. The ability of these compounds to cross the blood-brain barrier and their antioxidant activity make them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that they may help in reducing oxidative stress and inflammation in neuronal tissues .

Antimicrobial Activity

There is emerging evidence that this compound exhibits antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Study 1: Cytotoxic Evaluation

In a study published in the journal Molecules, a series of pyridoindole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated that these compounds exhibited significant inhibitory effects on cell proliferation, indicating their potential as anticancer agents .

Study 2: Neuroprotective Screening

Another research effort focused on evaluating the neuroprotective effects of pyridoindole derivatives in animal models of neurodegeneration. The findings suggested that these compounds significantly reduced markers of oxidative stress and improved cognitive function in treated subjects .

Mechanism of Action

The mechanism of action of tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the carboxylate ester play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. Molecular docking studies have shown that the compound can fit into the active sites of specific enzymes, blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can be compared with other pyridoindole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure offers a range of biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the compound's biological activity, synthesizing findings from diverse studies and highlighting its potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19N3O2
  • Molar Mass : 297.35 g/mol
  • CAS Number : 2056247-23-3
  • Density : 1.26 g/cm³ (predicted)
  • Boiling Point : 486.2 °C (predicted)
  • pKa : 15.58 (predicted) .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Antiviral Activity :
    • The compound has shown promising results against viruses such as HIV and the Tobacco Mosaic Virus (TMV). For instance, it displayed a potent anti-HIV activity with an effective concentration (EC50) of 3.98 μM and a therapeutic index exceeding 105.25, indicating low cytotoxicity relative to its antiviral efficacy .
    • In studies involving TMV, compounds similar to tert-butyl 7-cyano exhibited EC50 values around 58.7 μg/mL, demonstrating effective viral inhibition .
  • Anticancer Activity :
    • Research indicates that derivatives of pyridoindole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain analogs have shown IC50 values as low as 0.36 µM against CDK2 . This suggests that tert-butyl 7-cyano derivatives may also possess anticancer properties by modulating cell proliferation pathways.

Table 1: Summary of Biological Activities

Activity TypeTargetEC50/IC50 ValueReference
AntiviralHIV3.98 μM
AntiviralTMV58.7 μg/mL
AnticancerCDK20.36 µM
AnticancerCDK91.8 µM

Structure–Activity Relationship (SAR)

The SAR studies have identified that modifications at specific positions on the pyridoindole scaffold significantly influence biological activity. For instance:

  • Substituents at the N-position can enhance binding affinity to target proteins.
  • The introduction of electron-withdrawing groups at certain positions has been linked to improved potency against viral targets .

Q & A

Q. Advanced

  • Aldose reductase inhibition : Derivatives like ethyl 8-methoxy-pyridoindole carboxylates show IC50_{50} values in the nanomolar range, with selectivity factors >750 against aldehyde reductase .
  • Hypoglycemic activity : Azatetrahydrocarbazole analogs exhibit 1.2× higher glucose-lowering activity than metformin in cell assays, suggesting potential for diabetes research .
  • Mechanistic studies : Target engagement assays (e.g., SPR or ITC) can validate interactions with enzymes like ALR2 or insulin receptors .

How does the 7-cyano substituent influence the compound’s physicochemical and reactivity profile?

Q. Advanced

  • Electron-withdrawing effects : The cyano group increases electrophilicity at adjacent positions, enabling further functionalization (e.g., Suzuki couplings).
  • Solubility : Nitrile groups reduce aqueous solubility but enhance lipid membrane permeability, critical for cellular uptake studies.
  • Stability : Cyanated derivatives may require inert storage conditions (-20°C under argon) to prevent hydrolysis .

What computational methods support the design of tert-butyl 7-cyano-pyridoindole derivatives?

Q. Advanced

  • Molecular docking : Predict binding modes with targets like aldose reductase using PDB structures (e.g., 2FZD).
  • DFT calculations : Optimize geometry and predict NMR/IR spectra for comparison with experimental data .
  • QSAR modeling : Correlate substituent effects (e.g., cyano vs. methyl) with bioactivity to guide synthetic prioritization .

How are stability and degradation profiles assessed for this compound under experimental conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and varying pH to identify degradation products via LC-MS.
  • Kinetic stability assays : Monitor half-life in DMSO or PBS buffers at 25°C using HPLC .
  • Moisture sensitivity : Karl Fischer titration quantifies water content in storage conditions to prevent hydrolysis .

What are the key challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.
  • Exothermic reactions : Use jacketed reactors to control temperature during cyanations.
  • Cost-effective catalysts : Screen heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching .

How can researchers validate the biological relevance of this compound in disease models?

Q. Advanced

  • In vivo pharmacokinetics : Assess oral bioavailability and tissue distribution in rodent models.
  • Toxicity profiling : Conduct Ames tests and hepatocyte viability assays to rule out genotoxicity .
  • Mechanistic validation : Knockout models (e.g., ALR2/^{-/-} mice) confirm target-specific effects .

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